molecular formula C15H19ClFNO2 B5546480 ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate

ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate

Cat. No.: B5546480
M. Wt: 299.77 g/mol
InChI Key: ISUVICAVZBQLBB-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C15H19ClFNO2 and its molecular weight is 299.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.1088347 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Design and Synthesis for Tuberculosis Treatment : A study discusses the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds similar to ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate, as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising antituberculosis activity and were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity, highlighting their potential in tuberculosis treatment research (V. U. Jeankumar et al., 2013).
  • Crystal Structure and Antimicrobial Activities : Research on compounds structurally related to this compound, such as ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, has been conducted. These studies include synthesis via Knoevenagel condensation, structural analysis through X-ray diffraction, and evaluation of antimicrobial activities, providing insights into the compound's potential applications in developing antimicrobial agents (A. D. Kumar et al., 2016).

Potential Biological Activities

  • Anticancer Agent Evaluation : A study on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to this compound, aimed to evaluate them as anticancer agents. This research involved sequential synthesis and evaluation of these compounds' anticancer potential, indicating the compound's relevance in cancer research (A. Rehman et al., 2018).
  • Pharmacological Interest : The synthesis of pharmacologically interesting 2,5-substituted piperidines from related compounds, such as cis and trans ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate, was reported. This synthesis involved multiple steps, including reduction, p-fluorobenzoylation, and nucleophilic substitution reactions, highlighting the compound's significance in pharmacological research (S. Branden et al., 1992).

Mechanism of Action

The mechanism of action of “ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate” would depend on its specific biological target. Many drugs that contain a piperidine ring work by interacting with receptors in the body, such as neurotransmitter receptors .

Safety and Hazards

The safety and hazards associated with “ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult material safety data sheets (MSDS) for specific information .

Future Directions

The future directions for research on “ethyl 1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxylate” could include further studies on its synthesis, properties, and potential biological activity. Given the prevalence of piperidine derivatives in pharmaceuticals, it could be of interest for drug discovery efforts .

Properties

IUPAC Name

ethyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO2/c1-2-20-15(19)11-6-8-18(9-7-11)10-12-13(16)4-3-5-14(12)17/h3-5,11H,2,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUVICAVZBQLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.